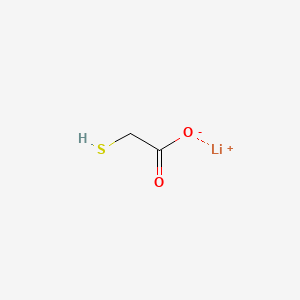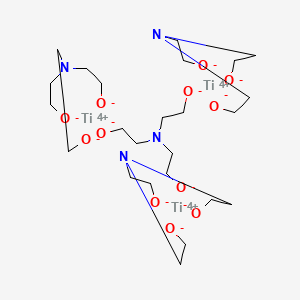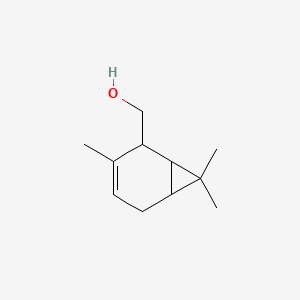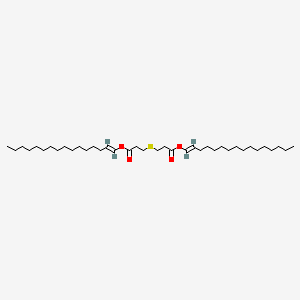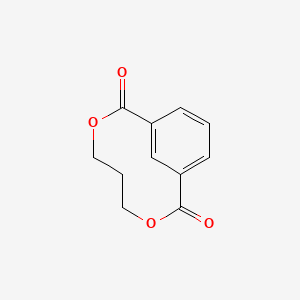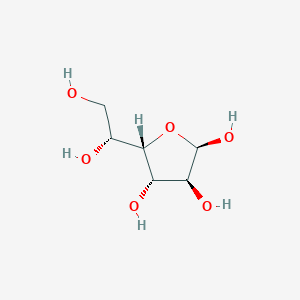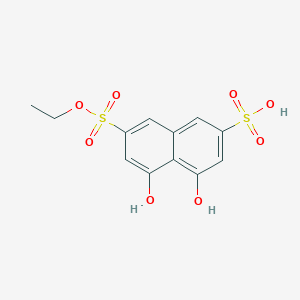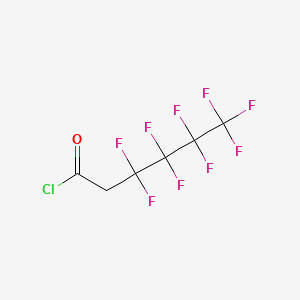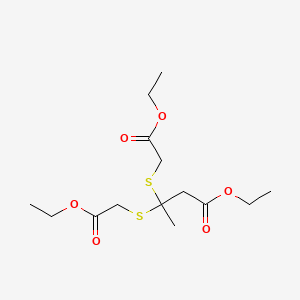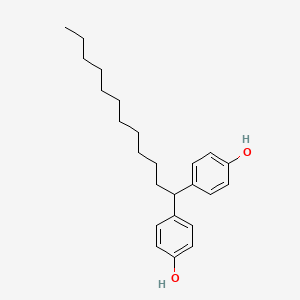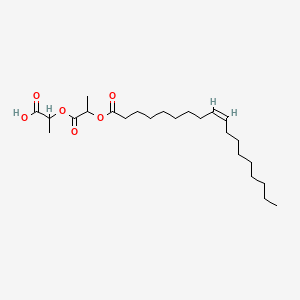
Dicesium carbonylpentachloroosmate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicesium carbonylpentachloroosmate(2-) is a complex inorganic compound with the molecular formula C2H4Cl5Cs2O2Os. It is known for its unique structure, which includes a central osmium atom surrounded by five chlorine atoms and a carbonyl group, with two cesium ions balancing the charge.
Vorbereitungsmethoden
The synthesis of dicesium carbonylpentachloroosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with cesium chloride (CsCl) and carbon monoxide (CO) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final compound.
Analyse Chemischer Reaktionen
Dicesium carbonylpentachloroosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dicesium carbonylpentachloroosmate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including catalysts for industrial chemical processes.
Wirkmechanismus
The mechanism by which dicesium carbonylpentachloroosmate(2-) exerts its effects involves the interaction of the central osmium atom with various substrates. The carbonyl and chlorine ligands play a crucial role in stabilizing the osmium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating with other molecules and altering their chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to dicesium carbonylpentachloroosmate(2-) include other osmium-based complexes, such as:
- Dicesium carbonylpentachlororuthenate(2-)
- Dicesium carbonylpentachlororhodate(2-) These compounds share similar structures but differ in the central metal atom. The uniqueness of dicesium carbonylpentachloroosmate(2-) lies in the specific properties imparted by the osmium center, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
30191-87-8 |
|---|---|
Molekularformel |
CHCl5Cs2OOs+ |
Molekulargewicht |
662.3 g/mol |
IUPAC-Name |
dicesium;methanone;pentachloroosmium |
InChI |
InChI=1S/CHO.5ClH.2Cs.Os/c1-2;;;;;;;;/h1H;5*1H;;;/q-1;;;;;;2*+1;+5/p-5 |
InChI-Schlüssel |
SJTQNDZLLCHGDI-UHFFFAOYSA-I |
Kanonische SMILES |
[CH-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


